6-methyl-5-(3-propan-2-ylsulfonylpropoxy)-1H-indazole
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Overview
Description
6-methyl-5-(3-propan-2-ylsulfonylpropoxy)-1H-indazole is a synthetic organic compound that belongs to the indazole class of heterocyclic compounds. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a sulfonylpropoxy group, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-5-(3-propan-2-ylsulfonylpropoxy)-1H-indazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Indazole Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes.
Introduction of the Methyl Group: Methylation can be performed using methyl iodide or dimethyl sulfate in the presence of a base.
Attachment of the Sulfonylpropoxy Group: This step involves the reaction of the indazole core with 3-propan-2-ylsulfonylpropyl halide under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-methyl-5-(3-propan-2-ylsulfonylpropoxy)-1H-indazole can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the sulfonyl group can yield thiol derivatives.
Substitution: The indazole core can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted indazole derivatives depending on the reagents used.
Scientific Research Applications
6-methyl-5-(3-propan-2-ylsulfonylpropoxy)-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-methyl-5-(3-propan-2-ylsulfonylpropoxy)-1H-indazole depends on its specific biological target. Generally, indazole derivatives can interact with various molecular targets, such as enzymes, receptors, and ion channels. The sulfonylpropoxy group may enhance the compound’s binding affinity and selectivity for certain targets, influencing its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
5-methyl-1H-indazole: Lacks the sulfonylpropoxy group, which may result in different biological activities.
6-methyl-1H-indazole: Similar core structure but without the sulfonylpropoxy group.
5-(3-propan-2-ylsulfonylpropoxy)-1H-indazole: Similar structure but without the methyl group.
Uniqueness
6-methyl-5-(3-propan-2-ylsulfonylpropoxy)-1H-indazole is unique due to the presence of both the methyl and sulfonylpropoxy groups. These functional groups can significantly influence the compound’s chemical properties and biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-methyl-5-(3-propan-2-ylsulfonylpropoxy)-1H-indazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-10(2)20(17,18)6-4-5-19-14-8-12-9-15-16-13(12)7-11(14)3/h7-10H,4-6H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNFXNOCIWBDPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1OCCCS(=O)(=O)C(C)C)C=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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